molecular formula C26H35N7O6S B1256289 N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester

N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester

Cat. No. B1256289
M. Wt: 573.7 g/mol
InChI Key: ZRGVGYWFKLHIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester is a benzodiazepine.

Scientific Research Applications

Synthesis and Characterization

N-Boc piperazine derivatives, including tert-butyl esters, are synthesized and characterized for their potential in various applications. Studies like those by Kulkarni et al. (2016) have focused on the synthesis and characterization of such compounds, including detailed analysis of their crystal structures and intermolecular interactions. These derivatives have shown moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Biological Evaluation

In the field of medicinal chemistry, derivatives of N-Boc piperazine, including tert-butyl esters, are often evaluated for their biological activities. For instance, the synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been investigated. These compounds have shown promising results, with some demonstrating potential as anticancer agents (Mallesha et al., 2012).

Antihelminthic Activity

Piperazine derivatives, including those structurally related to the tert-butyl esters, have been studied for their antihelminthic activity. Research by Mavrova et al. (2006) demonstrated that certain piperazine derivatives exhibit higher activity against Trichinella spiralis in vitro compared to standard treatments. These findings highlight the potential therapeutic applications of these compounds in treating parasitic infections (Mavrova et al., 2006).

Muscarinic Receptor Affinity

Compounds with structures similar to tert-butyl esters, such as succinamide derivatives with a benzodiazepinone skeleton, have been evaluated for their affinity to muscarinic receptors. Studies like those conducted by Watanabe et al. (2010) have identified compounds with high affinity and selectivity for M2 muscarinic receptors, indicating potential applications in treating conditions related to these receptors (Watanabe et al., 2010).

properties

Product Name

N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester

Molecular Formula

C26H35N7O6S

Molecular Weight

573.7 g/mol

IUPAC Name

tert-butyl N-[2-[[11-[2-(4-methylpiperazin-1-yl)acetyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamate

InChI

InChI=1S/C26H35N7O6S/c1-26(2,3)39-25(36)28-10-11-29-40(37,38)18-7-8-21-19(16-18)24(35)30-20-6-5-9-27-23(20)33(21)22(34)17-32-14-12-31(4)13-15-32/h5-9,16,29H,10-15,17H2,1-4H3,(H,28,36)(H,30,35)

InChI Key

ZRGVGYWFKLHIPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC2=C(C=C1)N(C3=C(C=CC=N3)NC2=O)C(=O)CN4CCN(CC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester

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